N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride
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Overview
Description
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a naphthalene ring, a sulfonamide group, and an aminopentyl chain. This compound is often used in biochemical studies due to its ability to interact with various biological molecules.
Mechanism of Action
Mode of Action
It is known that the compound is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms, from bacteria to higher animals. They are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .
Biochemical Pathways
The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its relationship to cadaverine, it may play a role in various cellular processes such as dna replication and protein synthesis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride typically involves the reaction of 1-naphthalenesulfonyl chloride with 5-aminopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
- N-Acetylcadaverine Hydrochloride
- N-(5-Aminopentyl)acetamide Hydrochloride
Uniqueness
N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it a valuable tool in various fields of scientific research.
Properties
IUPAC Name |
N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUWWVXTNSSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557228 |
Source
|
Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35517-11-4 |
Source
|
Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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